5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural attributes include:
- Benzenesulfonyl group: Enhances electronic delocalization and may improve binding affinity to biological targets .
- 3-Ethoxypropyl substituent: A flexible alkyl chain that likely influences solubility and pharmacokinetic properties .
- 6-Imino functionality: Participates in hydrogen bonding and tautomerism, critical for molecular interactions .
Properties
CAS No. |
606961-73-3 |
|---|---|
Molecular Formula |
C22H22N4O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H22N4O4S/c1-2-30-14-8-13-26-20(23)18(31(28,29)16-9-4-3-5-10-16)15-17-21(26)24-19-11-6-7-12-25(19)22(17)27/h3-7,9-12,15,23H,2,8,13-14H2,1H3 |
InChI Key |
HUPCUTRXWJQOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 7-(3-Methoxypropyl)-6-(3-Methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene-5-carboxylate (CAS 534578-49-9)
- Structural Differences :
- Replaces benzenesulfonyl with a methylbenzoyl group.
- Methoxypropyl substituent instead of ethoxypropyl.
- Impact on Properties :
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl Analog (CAS 862488-54-8)
- Structural Differences :
- Fluorine substitution on the benzenesulfonyl group.
- Methyl groups at positions 7 and 11.
- Methyl groups may sterically hinder interactions but improve metabolic stability.
Functional Group Analogies
Benzazepine Derivatives (e.g., Compound 12 in )
- Structural Differences :
- Benzazepine core instead of triazatricyclo.
- Tosyl (p-toluenesulfonyl) group instead of benzenesulfonyl.
- Impact on Properties: Tosyl groups enhance lipophilicity (LogP ~3.5) but reduce solubility .
Dithia-azatetracyclo Compounds ()
- Structural Differences :
- Sulfur atoms replace nitrogen in the core.
- Methoxy/hydroxyphenyl substituents.
- Hydroxyphenyl groups enhance hydrogen-bond donor capacity.
Data Tables
Table 1: Structural and Physicochemical Comparisons
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